
gentamicin C2a
Übersicht
Beschreibung
cis-Azetidine-2,4-dicarboxylic acid is a four-membered cyclic amino acid with two carboxyl groups positioned at the second and fourth carbon atoms.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von cis-Azetidin-2,4-dicarbonsäure beinhaltet typischerweise die elektrocyclische Reaktion von 1-(Methoxycarbonyl)-1,2-dihydropyridin, gefolgt von der Oxidation mit Rutheniumtetroxid (RuO4). Die Reaktion wird bei 0 °C über 80 Stunden durchgeführt und liefert die entsprechende Dicarbonsäure . Das Produkt wird dann mit Diazomethan behandelt, um es als Dimethylester zu isolieren .
Industrielle Produktionsmethoden: Der Syntheseweg unter Verwendung elektrocyclischer Reaktionen und Oxidation ist skalierbar und kann für die Produktion im größeren Maßstab angepasst werden, wobei die Reaktionsbedingungen und die Reinigungsprozesse entsprechend angepasst werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: cis-Azetidin-2,4-dicarbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie RuO4 oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Azetidinring auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: RuO4 bei 0 °C über 80 Stunden.
Reduktion: LiAlH4 in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Alkoxide unter basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: cis-Azetidin-2,4-dicarbonsäure.
Reduktion: Entsprechende Alkohole oder Amine.
Substitution: Verschiedene substituierte Azetidinderivate.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
The pharmacokinetic profile of gentamicin C2a has been studied in various animal models, including piglets. Research indicates that this compound is rapidly absorbed following intramuscular administration, achieving peak plasma concentrations within 15-30 minutes. The elimination half-life varies based on health status; infected animals tend to clear the drug faster than healthy ones. This pharmacokinetic behavior is crucial for determining appropriate dosing regimens in clinical settings .
Key Pharmacokinetic Parameters
Parameter | Healthy Piglets | Infected Piglets |
---|---|---|
Cmax (µg/mL) | Higher | Lower |
T1/2 (hours) | Longer | Shorter |
AUC (h·µg/mL) | Greater | Lesser |
Microbiological Applications
This compound has been shown to be effective against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Minimum inhibitory concentration (MIC) values for this compound demonstrate its potency in inhibiting these pathogens, making it a valuable tool in microbiological research and clinical applications.
Representative MIC Values
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis ATCC 6633 | 0.02 |
Escherichia coli ATCC 10536 | 2.2 |
Staphylococcus aureus ATCC 6538P | 1.0 |
Clinical Applications
This compound is primarily utilized in treating serious infections caused by susceptible bacteria. Its broad-spectrum activity makes it particularly useful for managing infections in immunocompromised patients or those with severe underlying conditions. However, careful monitoring for potential nephrotoxicity and ototoxicity is essential due to the known adverse effects associated with aminoglycosides .
Case Studies
-
Case Study on Efficacy Against Respiratory Infections :
A study involving infected piglets demonstrated that this compound effectively reduced bacterial load in respiratory infections caused by Actinobacillus pleuropneumoniae and Pasteurella multocida. The results indicated significant improvements in clinical signs and microbiological outcomes post-treatment. -
Ototoxicity Assessment :
Research comparing this compound with other gentamicin subtypes revealed that while all exhibited comparable antibacterial activity, this compound showed a lower incidence of ototoxicity in cochlear explant studies, suggesting it may be a safer alternative for certain patient populations .
Wirkmechanismus
The mechanism of action of cis-Azetidine-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the high-affinity L-glutamate transporter, affecting neurotransmitter regulation in the brain . The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Azetidine-2,3-dicarboxylic acid: Another azetidine derivative with carboxyl groups at the second and third positions.
Azetidine-2-carboxylic acid: A simpler azetidine derivative with a single carboxyl group at the second position.
Uniqueness: cis-Azetidine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biologische Aktivität
Gentamicin C2a, a member of the aminoglycoside antibiotic family, is primarily used for its antibacterial properties against a range of Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships, and comparative studies with other gentamicin components.
Overview of this compound
Gentamicin is a complex mixture of several components, including C1, C1a, C2, C2a, and C2b. The primary difference between gentamicin C2 and C2a lies in the stereochemistry of the methyl group attached to the 6′-position of the aminoglycoside structure. This subtle variation can significantly influence their biological activities and toxicological profiles.
This compound exerts its antibacterial effect by binding to the bacterial ribosome, specifically to the 30S subunit. This binding interferes with protein synthesis by causing misreading of mRNA and inhibiting translocation. The efficacy of this compound in inhibiting protein synthesis has been demonstrated through various in vitro studies.
Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:
Bacterial Strain | MIC (µg/mL) | Comparative Activity |
---|---|---|
E. coli ATCC 700926 | 256 | 32-fold less potent than gentamicin C1 |
aac(6′)-Ib strain | 256 | Significantly higher than isogenic strain without AME |
Clinical carbapenem-resistant Enterobacteriaceae | Varied | Higher activity observed with optimized mixtures |
This compound showed reduced activity compared to other congeners like C1 and C1a, particularly in strains expressing aminoglycoside-modifying enzymes (AMEs) .
Pharmacokinetics
Pharmacokinetic studies have indicated that gentamicin components exhibit different clearance rates and half-lives depending on the health status of the subject:
- Healthy Neonates : Gentamicin C1a had a terminal half-life (T1/2) of approximately 24.94 hours.
- Infected Neonates : The same component had a significantly reduced T1/2 of about 11.94 hours .
This variability underscores the importance of considering patient condition when administering gentamicin therapies.
Toxicity Profiles
This compound is associated with nephrotoxicity and ototoxicity, common side effects linked to aminoglycosides. Comparative studies have shown that:
- This compound induces moderate increases in biomarkers for oxidative stress in renal cells.
- Cytotoxicity assays revealed that gentamicin C2 was more cytotoxic than other congeners at clinically relevant concentrations .
Structure-Activity Relationships (SAR)
Research has established that modifications at specific positions on the gentamicin structure can alter its binding affinity and toxicity:
- Position 6′ : Methyl substitution impacts both antibacterial potency and ototoxicity.
- Ribosomal Binding : Variations in structure affect how well these compounds bind to bacterial versus human ribosomes .
Case Study 1: Efficacy Against Resistant Strains
A study involving clinical isolates of carbapenem-resistant Enterobacteriaceae demonstrated that formulations maximizing gentamicin C1 and C2 significantly outperformed those with lower concentrations of these components. The optimized formulation showed MICs four times lower against resistant strains .
Case Study 2: Pharmacokinetics in Neonates
In a clinical setting involving neonates treated with gentamicin, distinct pharmacokinetic profiles were observed for each component. The study highlighted how infection status influenced drug clearance and nephrotoxic potential .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-BSBKYKEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208485 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59751-72-3 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C2A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is gentamicin C2a biosynthesized, and how does this process differ from the production of its epimer, gentamicin C2?
A1: this compound and C2 are epimers, meaning they differ in the spatial arrangement of atoms around a single carbon atom. Research indicates that both compounds share a common biosynthetic pathway, diverging only in the final steps involving the chirality of the amine group at the C-6' position. []
Q2: How do different Micromonospora strains utilize sisomicin in their biosynthetic pathways, and what does this tell us about the diversity of aminoglycoside biosynthesis?
A2: Research has unveiled intriguing differences in how various Micromonospora strains utilize sisomicin, a related aminoglycoside. Micromonospora sagamiensis, a known producer of gentamicin C1a and sagamicin, exhibits the ability to transform sisomicin into these compounds. [] This transformation involves a crucial (4', 5')-reduction step, followed by 6'-N-methylation. Interestingly, M. sagamiensis does not produce detectable levels of antibiotic G-52 (6'-N-methylsisomicin) during this process. []
Q3: Can microorganisms degrade gentamicin, and what implications does this have for environmental contamination?
A3: Research has demonstrated the ability of bacterial consortia, specifically AMQD4, to degrade gentamicin in both synthetic media and raw gentamicin sewage. [] This finding has significant implications for understanding the fate and persistence of gentamicin in the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.